Luotonin F

概要

説明

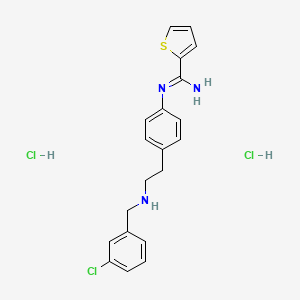

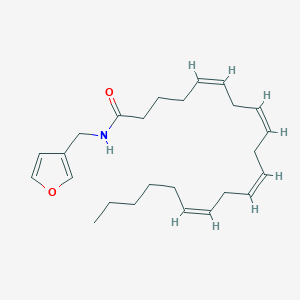

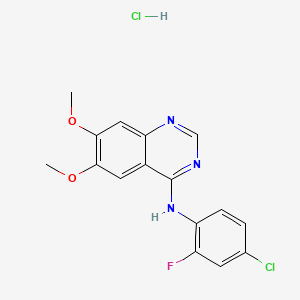

Luotonin F is an alkaloid found in the aerial parts of Peganum nigellastrum Bunge . This plant has been long used in traditional Chinese medicine for the treatment of rheumatism, abscesses, and various other inflammatory conditions . Luotonin F is a 4(3H)-quinazolinone alkaloid .

Synthesis Analysis

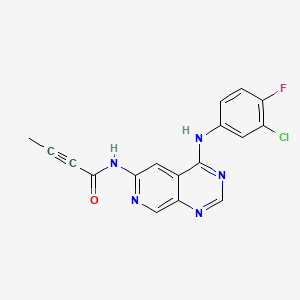

Luotonin F and its analogues have been synthesized through rational logical design . Multifundamental reactions were assembled in one-pot, such as iodination, Kornblum oxidation, and annulations . This approach could efficiently synthesize luotonin F and various analogues .

Molecular Structure Analysis

The molecular formula of Luotonin F is C18H11N3O2 . The structure of Luotonin F includes a 4(3H)-quinazolinone skeleton .

Chemical Reactions Analysis

A series of 8,9-substituted Luotonin A analogs were designed, synthesized, and evaluated for antiproliferative activity against four cancer cell lines .

Physical And Chemical Properties Analysis

Luotonin F is a crystalline solid . It has a molecular weight of 301.3 . It is soluble in DMSO and dimethyl formamide up to 2.5 mg/ml .

科学的研究の応用

Traditional Medicine: Anti-inflammatory Applications

Derived from the plant Peganum nigellastrum Bunge, Luotonin F has a history of use in traditional Chinese medicine for treating rheumatism, abscesses, and other inflammatory conditions . Its role in traditional medicine underscores the compound’s potential for developing new anti-inflammatory drugs.

Pharmacology: Drug Synthesis and Design

In pharmacology, Luotonin F’s structure has inspired the synthesis of analogs with improved biological properties . The compound’s ability to stabilize the DNA topoisomerase I-DNA complex opens avenues for designing drugs that can mimic or enhance this mechanism, potentially leading to new pharmacological treatments .

Chemical Synthesis: Methodological Advances

The synthesis of Luotonin F has seen advancements with the development of efficient one-pot synthetic protocols . These methods streamline the production of Luotonin F and its analogs, facilitating research and potential commercial pharmaceutical applications.

Biological Studies: Mechanistic Insights

Luotonin F provides valuable insights into the mechanisms of cytotoxicity and DNA interaction . Understanding how Luotonin F stabilizes the DNA topoisomerase I-DNA complex can inform broader biological studies on cellular processes and DNA manipulation.

Medical Treatments: Potential Therapeutic Uses

While not yet used in mainstream medical treatments, the promising results of Luotonin F in preclinical studies suggest potential therapeutic applications . Its cytotoxic effects on leukemia cells could be harnessed to develop new treatments for various types of cancer.

作用機序

Biochemical Pathways

The primary biochemical pathway affected by Luotonin F is the DNA replication and transcription process. By stabilizing the Topo I-DNA complex, Luotonin F disrupts the normal function of Topo I, leading to DNA damage and the activation of cell death pathways .

Pharmacokinetics

Its solubility in dmso and dimethyl formamide suggests that it may have good bioavailability

Result of Action

The primary result of Luotonin F’s action is cytotoxicity against cancer cells. It has shown promising cytotoxicity against leukemia P-388 cells, with an IC50 value of 2.3 μg/ml . This cytotoxic effect is likely due to the DNA damage caused by the stabilization of the Topo I-DNA complex .

将来の方向性

Due to their biological and pharmaceutical activities, many synthetic methods have been developed for the synthesis of luotonins . An efficient one-pot synthetic protocol has been proposed for the synthesis of luotonin F from easily available starting materials . Through the rational logical design, multifundamental reactions were assembled in one-pot, such as iodination, Kornblum oxidation, and annulations . The developed approach could efficiently synthesize luotonin F and various analogues . This shows promise for future research and development in this area .

特性

IUPAC Name |

2-(quinoline-3-carbonyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O2/c22-16(12-9-11-5-1-3-7-14(11)19-10-12)17-20-15-8-4-2-6-13(15)18(23)21-17/h1-10H,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEIGGKZBVNIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=NC4=CC=CC=C4C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347730 | |

| Record name | Luotonin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

244616-85-1 | |

| Record name | Luotonin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)

![N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1663698.png)

![1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine](/img/structure/B1663702.png)